molecular formula C8H6FN B118529 4-Fluoro-2-methylbenzonitrile CAS No. 147754-12-9

4-Fluoro-2-methylbenzonitrile

Cat. No. B118529
M. Wt: 135.14 g/mol
InChI Key: BJBXUIUJKPOZLV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN . It is a white to light yellow crystalline powder and is used as an organic intermediate, particularly in pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylbenzonitrile consists of a benzene ring with a fluorine atom and a methyl group attached at the 4- and 2-positions, respectively, and a nitrile group attached at the 1-position .


Physical And Chemical Properties Analysis

4-Fluoro-2-methylbenzonitrile is a solid at 20°C . It has a melting point of 65.0-75.0°C . The compound is white to cream in color and can take the form of crystals, powder, or lumps .

Scientific Research Applications

  • Organic Synthesis

    • 4-Fluoro-2-methylbenzonitrile is used as an organic intermediate in organic synthesis .
    • It’s often used in the production of other chemicals, where it can act as a building block in various chemical reactions .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various types of organic reactions, such as nucleophilic substitutions or electrophilic additions .
    • The outcomes of these syntheses would be the production of new organic compounds, which could have a wide range of potential applications .
  • Pharmaceutical Synthesis

    • 4-Fluoro-2-methylbenzonitrile is also used as a pharmaceutical intermediate .
    • This means it’s used in the production of pharmaceutical drugs .
    • The methods of application would again depend on the specific drug being synthesized. This could involve various types of chemical reactions, carried out under carefully controlled conditions .
    • The outcomes would be the production of pharmaceutical drugs, which could be used to treat various medical conditions .

Safety And Hazards

4-Fluoro-2-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXUIUJKPOZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396948
Record name 4-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylbenzonitrile

CAS RN

147754-12-9
Record name 4-Fluoro-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147754-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluorotoluene (2) (3.5 g, 18.5 mmol) and CuCN (2 g, 22 mmol) in DMF (100 mL) was refluxed for 24 hours. The reaction was diluted with water and extracted with hexane. The organics were dried over MgSO4 and the solvent removed to give product 3 (yield 60%). 1H-NMR (400 MHz, CDCl3): δ 7.60 (dd, J=5.6, 8.8 Hz, 1H), 6.93-7.06 (m, 2H), 2.55 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Compound B was prepared by refluxing a mixture of 2-bromo-5-fluoro-toluene (Compound A) (3.5 g, 18.5 mmol) and CuCN (2 g, 22 mmol) in DMF (100 mL) for 24 hours. The reaction was diluted with water and extracted with hexane. The organics were dried over MgSO4 and the solvent removed to give product B (yield 60%). 1H-NMR (400 MHz, CDCl3): δ 7.60 (dd, J=5.6, 8.8 Hz, 1H), 6.93-7.06 (m, 2H), 2.55 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into 20 ml of DMF was dissolved 10 g of 1-bromo-4-fluoro-2-methylbenzene, and then 0.2 ml of water was added. Then, 3.72 g of zinc cyanide, 484 mg of 1,1′-bis(diphenylphosphino)ferrocene, and 484 mg of tris(dibenzylideneacetone)dipalladium were added thereto under an argon stream, followed by 2 hours of stirring at 140° C. The reaction solution was ice-cooled, ammonium chloride, aqueous ammonia, and water were added thereto, and the resulting solid was collected by filtration. Then, the solid was washed with methanol and the washing liquid was concentrated to obtain 5.7 g of the title compound as a solid.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.72 g
Type
catalyst
Reaction Step Three
Quantity
484 mg
Type
catalyst
Reaction Step Three
Quantity
484 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Jiang, J Tan, Y Wang, J Chen, J Li… - Journal of Medicinal …, 2020 - ACS Publications
… As shown in Scheme 1A, starting from commercially available 4-fluoro-2-methylbenzonitrile, bromination of methyl group was done using N-bromosuccinimide (NBS) in the presence of …
Number of citations: 10 pubs.acs.org
S Xu, Q Hao, H Li, Z Liu, W Zhou - Organic Process Research & …, 2017 - ACS Publications
… The optimizations also included the bromination of 4-fluoro-2-methylbenzonitrile so that the … g, 0.037 mol) was added to a solution of 4-fluoro-2-methylbenzonitrile (50 g, 0.37 mol) in …
Number of citations: 9 pubs.acs.org
X Cao, J Hu, Y Tao, W Yuan, J Jin, X Ma, X Zhang… - Dyes and …, 2017 - Elsevier
… A mixture of 9H,9′H-3,3′-bicarbazole (500 mg, 1.50 mmol), 4-fluoro-2-methylbenzonitrile (450 mg, 3.33 mmol) and K 2 CO 3 (0.99 g, 7.2 mmol) in dimethyl sulfoxide (DMSO) (6 mL) …
Number of citations: 26 www.sciencedirect.com
L Wang, Q An, L Yan, HR Bai, M Jiang… - Energy & …, 2022 - pubs.rsc.org
… As presented in Scheme 1, compound 1 was obtained by nitration of commercially available 4-fluoro-2-methylbenzonitrile and then underwent a reduction in 67% yield. 1 was …
Number of citations: 81 pubs.rsc.org
Z Clements - 2014 - repository.library.northeastern.edu
… Bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) was achieved in moderate yield (50%) and purity (75%), as removal of succinimide byproduct proved to …
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
… A mixture of 4-fluoro-2-methylbenzonitrile (20.4 g, 151 mmol), hydrazine monohydrate (14.6 mL, 302 mmol), and ethanol (80 mL) was refluxed for 48 h. The mixture was diluted with …
Number of citations: 99 pubs.acs.org
CM Kormos, C Jin, JP Cueva, SP Runyon… - Journal of medicinal …, 2013 - ACS Publications
There is continuing interest in the discovery and development of new κ opioid receptor antagonists. We recently reported that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines …
Number of citations: 14 pubs.acs.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com
C Guo, A Linton, S Kephart, M Ornelas… - Journal of medicinal …, 2011 - ACS Publications
… Compound 12 was prepared by the method of compound 5, using 4-fluoro-2-methylbenzonitrile (Aldrich, 594660) in step 1. H NMR (400 MHz, CDCl 3 ): δ 0.97–1.38 (m, 12 H), 2.02–…
Number of citations: 68 pubs.acs.org
Z Zhang, MB Wallace, J Feng, JA Stafford… - Journal of medicinal …, 2011 - ACS Publications
… to give 4-fluoro-2-methylbenzonitrile (1 g, 40%). H NMR (400 MHz, CDCl 3 ): δ 7.60 (d, J = 5.6, 8.8 Hz, 1H), 6.96−7.06 (m, 2H), 2.55 (s, 3H). A solution of 4-fluoro-2-methylbenzonitrile (…
Number of citations: 134 pubs.acs.org

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